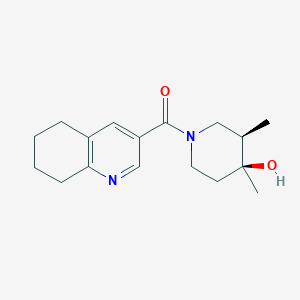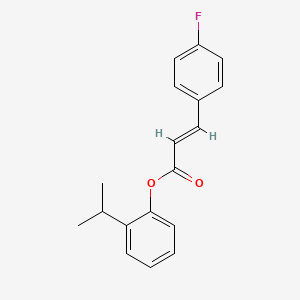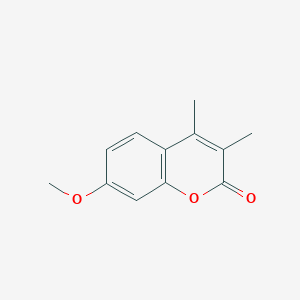![molecular formula C20H23N5O4 B5563872 4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5563872.png)
4-{4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, as related compounds to the title entity, involves a one-pot Biginelli reaction. Enaminones are synthesized by refluxing with dimethylformamide dimethylacetal (DMF–DMA) and then reacted with urea and different substituted benzaldehydes in the presence of glacial acetic acid to produce dihydropyrimidinone derivatives in good yields. This method highlights an efficient approach to structurally similar compounds, providing a foundation for synthesizing the title compound under discussion (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure, particularly of compounds containing morpholine moiety, has been elucidated through single crystal X-ray crystallography. For instance, the structural analysis of enaminone derivatives can offer insights into the spatial configuration and atomic arrangement that can be extrapolated to our compound of interest. The crystalline structure provides a three-dimensional perspective crucial for understanding the compound's molecular interactions and reactivity (Attia et al., 2014).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions, such as the formation of dihydropyrimidinone derivatives and their subsequent reactions, are essential for understanding its behavior in various environments. The Biginelli reaction synthesis method and the antimicrobial activity of similar compounds underscore the chemical reactivity and potential applications of such structures. These reactions are pivotal in designing derivatives with tailored properties (Attia et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research has demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing a method to synthesize derivatives in good yield via a simple and efficient method (Bhat et al., 2018).
Potential Pharmacological Activities
Some newly synthesized benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were studied for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibitory activity on cyclooxygenase-2 selectivity, with notable analgesic and anti-inflammatory activities, suggesting potential applications in pharmacology (Abu‐Hashem et al., 2020).
Crystal Structure Studies
A series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and their crystal structures obtained by recrystallization. These studies not only confirmed the structures of target compounds but also explored their potential applications in identifying binding sites for allosteric modulators of specific receptors (Wu et al., 2014).
Anti-Fatigue Effects
The anti-fatigue effects of some benzamide derivatives were investigated in weight-loaded forced swimming mice, indicating that certain derivatives enhanced the forced swimming capacity of mice. This suggests potential applications in developing treatments for fatigue-related conditions (Wu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its observed properties and potential applications. If it shows promising activity in biological assays, it could be further optimized and studied as a potential drug . Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c26-19(15-1-2-16-17(13-15)29-14-28-16)24-7-5-23(6-8-24)18-3-4-21-20(22-18)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGGFDAAHYNJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)
![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)

![N-cyclopropyl-4-hydroxy-N-[(3-methyl-2-thienyl)methyl]-2-(2-thienyl)pyrimidine-5-carboxamide](/img/structure/B5563840.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5563844.png)
![3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5563865.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563874.png)


![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)